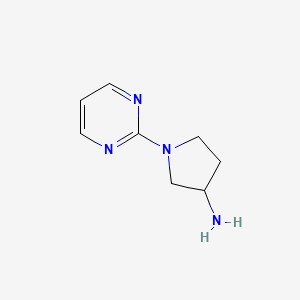

1-(Pyrimidin-2-yl)pyrrolidin-3-amine

Description

Contextualizing the Pyrrolidine (B122466) and Pyrimidine (B1678525) Heterocyclic Scaffolds in Contemporary Chemical Research

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the pyrrolidine and pyrimidine scaffolds, which constitute the core of 1-(Pyrimidin-2-yl)pyrrolidin-3-amine, are considered "privileged structures." This designation stems from their recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry. nih.gov Its non-planar, puckered structure, a result of its sp³-hybridized carbon atoms, provides a three-dimensional framework that is crucial for complex molecular interactions and precise binding to biological targets. nih.govresearchgate.net This stereochemical richness allows for the creation of diverse molecular shapes, which is a significant advantage in designing drugs with high specificity. nih.govresearchgate.net The pyrrolidine nucleus is found in numerous natural alkaloids, such as nicotine, and is a key component in a wide array of synthetic drugs, including procyclidine (B1679153) and bepridil. wikipedia.orgenamine.net The structural versatility of this scaffold has made it a primary choice for medicinal chemists, evidenced by its presence in dozens of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

Similarly, the pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is of fundamental importance in both biochemistry and pharmacology. As a constituent of the nucleobases cytosine, thymine, and uracil, it is essential to the structure of DNA and RNA. In medicinal chemistry, the pyrimidine moiety is recognized as a privileged scaffold due to its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking. mdpi.com Its derivatives exhibit a vast spectrum of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and antibacterial properties. mdpi.comnih.gov Fused heterocyclic systems incorporating the pyrimidine ring, such as the pyrrolo[2,3-d]pyrimidine scaffold, are analogues of purines and can act as potent antimetabolites in nucleic acid metabolism, a strategy widely used in cancer chemotherapy. nih.govresearchgate.net

The combination of these two potent scaffolds in a single molecule, as seen in this compound, creates a versatile platform for developing novel therapeutic agents. The pyrrolidine portion offers a stereochemically defined anchor and favorable physicochemical properties, while the pyrimidine moiety provides a key interaction point with biological targets, often acting as a hinge-binding motif in kinase inhibitors.

Overview of Research Trajectories for this compound and its Analogues

Research involving the this compound framework and its analogues is prominently directed towards the development of kinase inhibitors for oncological applications. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, they have become major targets for cancer drug discovery.

A significant research trajectory for analogues of this compound is the inhibition of Polo-like kinase 4 (PLK4). nih.gov PLK4 is a master regulator of centriole duplication, a process essential for maintaining genomic integrity during cell division. nih.gov Overexpression of PLK4 has been identified in various cancers, making it a promising target for anticancer therapies. nih.gov

In this context, researchers have utilized the aminopyrimidine core, attached to a pyrrolidine ring, as a foundational scaffold to design novel and potent PLK4 inhibitors. nih.gov A study focused on developing such inhibitors synthesized a series of compounds where the pyrrolidin-3-amine moiety was incorporated into a larger molecular structure. One such analogue, N¹-(4-((4-Aminophenyl)thio)pyrimidin-2-yl)-N⁴-(pyrrolidin-3-yl)benzene-1,4-diamine, demonstrated the utility of this scaffold. nih.gov The research involved synthesizing a library of related compounds and evaluating their inhibitory activity against the PLK4 enzyme. The findings indicated that specific substitutions on the core structure could achieve high potency, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov

The table below presents data from this line of research, showcasing the PLK4 inhibitory activity of several pyrimidine-amine derivatives. This highlights the structure-activity relationship (SAR) and the potential of this chemical class.

| Compound ID | Structure | PLK4 IC₅₀ (µM) |

| 3b | 2-((4-Morpholinophenyl)amino)-4-(phenylthio)pyrimidine | 0.0312 |

| 3r | 4-((2-((4-Aminophenyl)amino)pyrimidin-4-yl)thio)aniline | 0.0174 |

| 8h | N¹-(4-((4-aminophenyl)thio)pyrimidin-2-yl)-N⁴-(1-methylpiperidin-4-yl)benzene-1,4-diamine | 0.0067 |

| This table is based on data presented in a study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. nih.gov |

This research trajectory underscores the value of the this compound scaffold in constructing targeted inhibitors. The pyrimidine ring often serves as a "hinge-binder," interacting with the backbone of the kinase's ATP-binding pocket, while the pyrrolidine group and its substituents can be modified to optimize potency, selectivity, and pharmacokinetic properties. nih.gov This strategic approach is also seen in the development of inhibitors for other cancer targets, such as those for non-small cell lung cancer, where pyrimidine-based structures are being investigated to overcome drug resistance. patsnap.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N4 |

|---|---|

Molecular Weight |

164.21 g/mol |

IUPAC Name |

1-pyrimidin-2-ylpyrrolidin-3-amine |

InChI |

InChI=1S/C8H12N4/c9-7-2-5-12(6-7)8-10-3-1-4-11-8/h1,3-4,7H,2,5-6,9H2 |

InChI Key |

JHXYAXSRWKFHEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)C2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1 Pyrimidin 2 Yl Pyrrolidin 3 Amine

Established Synthetic Pathways to the 1-(Pyrimidin-2-yl)pyrrolidin-3-amine Core

The construction of the this compound core is fundamentally achieved through the formation of a crucial carbon-nitrogen (C-N) bond between the pyrimidine (B1678525) and pyrrolidine (B122466) ring systems. The most common and established method is the nucleophilic aromatic substitution (SNAr) reaction. This pathway typically involves the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine, with a protected or unprotected 3-aminopyrrolidine (B1265635) derivative.

The reaction is generally facilitated by a base to neutralize the hydrogen halide formed during the substitution. The choice of solvent and temperature is critical to achieving optimal yields and minimizing side reactions. Due to the electron-deficient nature of the pyrimidine ring, which is further activated by the two nitrogen atoms, the C2 position is highly susceptible to nucleophilic attack.

Key features of the SNAr pathway:

Reactants: A 2-substituted pyrimidine with a good leaving group (e.g., Cl, Br) and 3-aminopyrrolidine (often with the amine group protected).

Conditions: Typically requires a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) and a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile).

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the leaving group to restore aromaticity.

This method serves as a foundational approach for accessing the core structure, upon which more advanced and specialized strategies are built.

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis has increasingly relied on transition-metal catalysis to form C-N bonds with greater efficiency and broader substrate scope than traditional methods. For the synthesis of the this compound scaffold, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a significant advancement. nih.govmdpi.com

This approach allows for the coupling of 2-halopyrimidines or pyrimidine triflates with 3-aminopyrrolidine under milder conditions than typically required for SNAr reactions. nih.gov The effectiveness of the Buchwald-Hartwig amination hinges on the careful selection of the palladium precursor, the phosphine (B1218219) ligand, and the base. nih.gov The ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

| Catalyst System Component | Examples | Role in Reaction |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | Xantphos, BINAP, X-Phos | Stabilizes the metal center and facilitates catalytic turnover |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine nucleophile |

| Solvent | Toluene, Dioxane, n-BuOH | Provides the medium for the reaction |

New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene. mdpi.com These catalytic systems often provide higher yields and demonstrate greater functional group tolerance compared to non-catalytic pathways. mdpi.com

Chemodivergent Synthetic Strategies for Related Derivatives

Chemodivergent synthesis enables the generation of structurally diverse molecules from a common starting material by subtly tuning reaction conditions. nih.govnih.govresearchgate.net While direct examples for this compound are specific, the principles can be applied to its precursors. For instance, the reaction between a 2-aminopyridine (B139424) (an analogue of one of the key synthons) and α-bromoketones can be directed to form either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines by changing the catalyst and solvent system. nih.govnih.govresearchgate.netrsc.org

Pathway A (Amide Formation): In the presence of I₂ and tert-butyl hydroperoxide (TBHP) in toluene, the reaction proceeds via C-C bond cleavage to yield the amide. nih.govnih.gov

Pathway B (Imidazopyridine Formation): Using only TBHP in ethyl acetate (B1210297) leads to a tandem cyclization/bromination, forming the fused heterocyclic system. nih.govnih.gov

Similarly, oxidant-controlled divergent synthesis has been used to create a pyrrolidone fused pyrimido[1,2-b]indazole skeleton through the selective cyclization of an in-situ generated enone intermediate with 1H-indazol-3-amine. rsc.org These strategies highlight how a single set of precursors can be guided towards different molecular architectures, offering a powerful tool for generating libraries of related compounds for further investigation.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

Since the 3-position of the pyrrolidine ring is a stereocenter, this compound exists as a pair of enantiomers. Accessing enantiomerically pure forms is critical for pharmaceutical applications. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution.

Stereoselective Synthesis: This approach involves building the chiral pyrrolidine ring from an acyclic precursor or a chiral starting material. mdpi.com Methods for the stereoselective synthesis of substituted pyrrolidines include:

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with alkenes can generate multiple stereocenters on the pyrrolidine ring with high diastereoselectivity. ua.es

Catalytic Asymmetric Reactions: Chiral catalysts, such as those based on iridium or rhodium, can be used to perform enantioselective hydrogenations or cyclizations to form chiral pyrrolidines. organic-chemistry.orgnih.gov

Use of the Chiral Pool: Starting with naturally occurring chiral molecules like proline or 4-hydroxyproline (B1632879) allows for the synthesis of enantiopure pyrrolidine derivatives that can then be elaborated into the final target. nih.govresearchgate.net

Chiral Resolution: This strategy involves the separation of a racemic mixture of the final compound or a key intermediate.

Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

Enzymatic Resolution: Lipases can be used to selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer and the acylated product to be separated. google.com For example, lipases from Pseudomonas cepacia have been used to resolve 2-(aminomethyl)-1-ethyl pyrrolidine by selective amidation. google.com

Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers on both analytical and preparative scales. mdpi.com

Green Chemistry Principles Applied to the Synthesis of the this compound Scaffold

Applying green chemistry principles to the synthesis of heterocyclic scaffolds like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.inresearchgate.net

Several green strategies are applicable to the synthesis of the pyrimidine core: rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields, often under solvent-free conditions. researchgate.netmdpi.com

Ultrasonic Synthesis: Sonication provides an alternative energy source that can promote reactions, leading to higher efficiency and milder conditions. rasayanjournal.co.inresearchgate.net

Use of Greener Solvents: Replacing traditional volatile organic compounds with more benign alternatives like water, ethanol, or ionic liquids minimizes environmental harm. rasayanjournal.co.inresearchgate.net

Catalysis: Using recyclable catalysts, including organocatalysts or supported metal catalysts, reduces waste compared to stoichiometric reagents. researchgate.net One-pot multicomponent reactions using catalysts like thiamine (B1217682) hydrochloride in water have been developed for pyrimidine derivatives. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, for example, using ball-milling techniques, represents an ideal green approach by eliminating solvent waste entirely. rasayanjournal.co.inresearchgate.net

These principles can be applied to key steps, such as the cyclocondensation to form the pyrimidine ring or the C-N coupling step, to create more sustainable and efficient synthetic routes to the target compound.

Chemical Reactivity and Transformation Mechanisms of 1 Pyrimidin 2 Yl Pyrrolidin 3 Amine

Functional Group Interconversions on the Pyrrolidin-3-amine Moiety

The pyrrolidin-3-amine portion of the molecule contains a primary amine, which is a primary site for functional group interconversions. This group can readily undergo reactions typical of primary amines, such as acylation, alkylation, and sulfonylation, to yield a variety of derivatives.

Acylation: The primary amine can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing carbonyl-containing moieties. For instance, reaction with various acid chlorides can yield N-acyl derivatives. rsc.org

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. This process can introduce single or multiple alkyl groups, leading to secondary or tertiary amines depending on the reaction conditions and stoichiometry of the alkylating agent. Furthermore, reductive amination, involving condensation with an aldehyde or ketone followed by reduction, provides a controlled route to N-alkylated products.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides. This transformation is significant for modifying the electronic and steric properties of the amine.

The secondary amine within the pyrrolidine (B122466) ring, to which the pyrimidine (B1678525) is attached, is generally less reactive due to steric hindrance and its involvement in the stable heterocyclic structure. However, under specific conditions, reactions involving this nitrogen could be possible, though they are less common than transformations of the primary amino group.

Interactive Table: Functional Group Interconversions

| Reaction Type | Reagent Class | Product Class |

| Acylation | Acid Chlorides, Anhydrides | Amides |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary Amines |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

Reactions Involving the Pyrimidin-2-yl Substituent

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, a characteristic that is intensified by the presence of two nitrogen atoms. bhu.ac.inslideshare.net This property makes the ring generally resistant to electrophilic aromatic substitution. wikipedia.org Electrophilic attack is difficult because of the deactivating effect of the ring nitrogens, which also tend to protonate in acidic conditions, further deactivating the ring. bhu.ac.in

However, the 2-amino group (provided by the pyrrolidine substituent) is an activating, electron-donating group. researchgate.net This group can partially counteract the ring's electron deficiency, directing electrophilic substitution to the C-5 position, which is the most electron-rich carbon on the pyrimidine ring. slideshare.netwikipedia.orgresearchgate.net Reactions such as nitration and halogenation may be possible at this position, particularly with substituted pyrimidines that are sufficiently activated. wikipedia.org

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com This is a primary mode of reactivity for pyrimidines and related π-deficient heterocycles. bhu.ac.inyoutube.com The reaction proceeds readily when a good leaving group (such as a halide) is present at the C-2, C-4, or C-6 positions. bhu.ac.inslideshare.netstackexchange.comechemi.com

In the case of 1-(pyrimidin-2-yl)pyrrolidin-3-amine, the pyrrolidinyl group itself is not a leaving group. However, if the pyrimidine ring were further substituted with a leaving group at the C-4 or C-6 position, it would be highly activated towards SNAr. The reaction mechanism involves two main steps:

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., C-4 or C-6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.comlibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. chemistrysteps.comlibretexts.org

The stability of the Meisenheimer complex is crucial and is enhanced by the presence of the electron-withdrawing ring nitrogens, which can delocalize the negative charge. stackexchange.comechemi.com Attack at the C-4/C-6 positions is favored over the C-5 position because the negative charge in the intermediate can be delocalized onto a ring nitrogen atom, which is not possible with attack at C-5. stackexchange.com While some studies suggest many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, the prerequisite of an electron-deficient ring remains. nih.govnih.gov

Interactive Table: SNAr Regioselectivity on a Substituted Pyrimidine Ring

| Position of Attack | Leaving Group Required? | Stability of Intermediate | Outcome |

| C-4 / C-6 | Yes | High (Charge on N) | Favored Substitution |

| C-5 | Yes | Low (No charge on N) | Disfavored |

| C-2 | N/A (Substituted) | - | - |

Cycloaddition Reactions and Heterocyclic Annulations

The pyrimidine and pyrrolidine moieties of this compound can potentially participate in cycloaddition reactions, leading to more complex fused heterocyclic systems.

Diels-Alder Reactions: Pyrimidines are generally unreactive as azadienes in Diels-Alder reactions under normal conditions. acs.org However, they can undergo intramolecular inverse-electron-demand Diels-Alder reactions if tethered to a suitable dienophile, such as an alkyne, although this often requires high temperatures or specific activation. acs.orgfao.org For instance, pyrimidines with an ω-alkyne side-chain can undergo intramolecular cycloaddition, followed by the elimination of small molecules to form fused pyridines. fao.org Activating the pyrimidine ring, for example by converting a substituent into a 2-hydrazono group and subsequent trifluoroacetylation, has been shown to dramatically increase reactivity, allowing cycloadditions to occur even at room temperature. acs.org

[3+2] Cycloadditions: The pyrrolidine ring can serve as a precursor to an azomethine ylide, a nitrogen-based 1,3-dipole. wikipedia.org Azomethine ylides are versatile intermediates for [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered rings. wikipedia.orgnih.govrsc.org An azomethine ylide could potentially be generated from the pyrrolidine ring of this compound through a tandem reaction sequence, for example, by reacting the secondary amine with an aldehyde to form an iminium ion, which is then deprotonated. wikipedia.orgmdpi.com The resulting ylide could then react with a dipolarophile to construct a new pyrrolidine ring fused to the original scaffold. acs.org

Mechanistic Investigations of Novel Chemical Transformations

Mechanistic studies of transformations involving scaffolds similar to this compound highlight pathways for creating novel chemical structures.

Copper-Catalyzed C-H Amination: A significant area of research is the transition-metal-catalyzed functionalization of C-H bonds. Copper-catalyzed intramolecular C-H amination is a powerful method for synthesizing nitrogen heterocycles like pyrrolidines. organic-chemistry.orgnih.gov Mechanistic studies suggest these reactions can proceed through a catalytic cycle involving Cu(I)/Cu(II) species. unirioja.esacs.org For a molecule like this compound, if the primary amine were converted into a suitable precursor (e.g., an N-haloamine), a copper catalyst could facilitate an intramolecular C-H amination at an accessible C-H bond on the pyrimidine ring or an alkyl substituent, leading to novel polycyclic structures. The mechanism often involves the formation of a nitrogen-centered radical or a high-valent copper-nitrene intermediate that inserts into a C-H bond. dntb.gov.ua

Mechanism of Nucleophilic Aromatic Substitution: As discussed in section 3.3, the SNAr reaction is a key transformation for pyrimidines. Detailed mechanistic investigations, often supported by computational studies, have elucidated the nature of the intermediates and transition states. While the two-step addition-elimination pathway via a Meisenheimer complex is the classical model, recent evidence from kinetic isotope effect (KIE) studies suggests that some SNAr reactions may proceed through a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single step. nih.gov For substitutions on heterocycles like pyrimidine with good leaving groups, concerted mechanisms are considered likely. nih.gov Understanding this mechanistic dichotomy is crucial for predicting reactivity and designing new synthetic routes.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons, the pyrrolidine (B122466) ring protons, and the primary amine protons.

Pyrimidine Protons: The pyrimidine ring features a characteristic AX2 spin system. The proton at the 5-position (H-5) is expected to appear as a triplet, being coupled to the two equivalent protons at the 4- and 6-positions. The H-4 and H-6 protons would, in turn, appear as a doublet, coupled to H-5. Due to the electron-withdrawing nature of the nitrogen atoms, these aromatic protons are deshielded and resonate in the downfield region of the spectrum.

Pyrrolidine Protons: The saturated pyrrolidine ring gives rise to more complex, overlapping signals in the upfield region. The protons on the carbons adjacent to the pyrimidine-linked nitrogen (C2-H₂ and C5-H₂) are expected to be the most downfield of the aliphatic signals due to inductive effects. The proton on the carbon bearing the amino group (C3-H) would appear as a multiplet. The remaining protons on C4 (C4-H₂) would also form a complex multiplet.

Amine Protons: The primary amine (-NH₂) protons typically appear as a broad singlet. Its chemical shift is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Pyrimidin-2-yl)pyrrolidin-3-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-4, H-6 (Pyrimidine) | ~8.3 | Doublet (d) | Aromatic protons adjacent to ring nitrogens. |

| H-5 (Pyrimidine) | ~6.6 | Triplet (t) | Aromatic proton coupled to H-4 and H-6. |

| C2-H₂, C5-H₂ (Pyrrolidine) | ~3.5 - 3.8 | Multiplet (m) | Protons alpha to the pyrimidine-linked nitrogen. |

| C3-H (Pyrrolidine) | ~3.0 - 3.3 | Multiplet (m) | Proton on the carbon bearing the -NH₂ group. |

| C4-H₂ (Pyrrolidine) | ~1.9 - 2.2 | Multiplet (m) | Aliphatic protons on the pyrrolidine ring. |

| -NH₂ (Amine) | Variable | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected: three for the pyrimidine ring and three for the pyrrolidine ring.

Pyrimidine Carbons: The carbon atom at the 2-position (C-2), flanked by two nitrogen atoms, is the most deshielded and appears significantly downfield. The C-4 and C-6 carbons are chemically equivalent and produce a single signal, also in the downfield aromatic region. The C-5 carbon atom resonates at the most upfield position among the aromatic carbons.

Pyrrolidine Carbons: The chemical shifts of the pyrrolidine carbons are found in the aliphatic region of the spectrum. The C-2 and C-5 carbons, being attached to the pyrimidine nitrogen, are the most downfield of this group. They are followed by the C-3 carbon, which is attached to the primary amine. The C-4 carbon is expected to be the most shielded, appearing furthest upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 (Pyrimidine) | ~162 | Carbon attached to the pyrrolidine ring and flanked by two N atoms. |

| C-4, C-6 (Pyrimidine) | ~158 | Equivalent aromatic carbons. |

| C-5 (Pyrimidine) | ~111 | Aromatic methine carbon. |

| C-2, C-5 (Pyrrolidine) | ~48 | Carbons adjacent to the pyrimidine-linked nitrogen. |

| C-3 (Pyrrolidine) | ~50 | Carbon bearing the -NH₂ group. |

| C-4 (Pyrrolidine) | ~33 | Aliphatic methylene (B1212753) carbon. |

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. It would show clear cross-peaks between H-4/H-6 and H-5 of the pyrimidine ring, confirming their adjacency. Within the pyrrolidine ring, it would reveal the entire spin system by showing correlations between protons on adjacent carbons (e.g., C2-H₂ with C3-H, C3-H with C4-H₂, and C4-H₂ with C5-H₂).

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connections between protons and the carbons they are attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the signal at ~6.6 ppm to the carbon at ~111 ppm, confirming the H-5/C-5 assignment).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the C2-H₂ and C5-H₂ protons of the pyrrolidine ring to the C-2 carbon of the pyrimidine ring, unequivocally proving the point of attachment between the two ring systems.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, which in turn confirms its elemental composition. For this compound (molecular formula C₈H₁₂N₄), the expected monoisotopic mass of the protonated molecular ion [M+H]⁺ can be calculated.

The analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion peak corresponding to this exact mass, providing unambiguous confirmation of the molecular formula and distinguishing it from any other compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₄ |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass | 165.11347 |

| Monoisotopic Mass | 164.10620 Da |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

N-H Vibrations: The primary amine (-NH₂) group is expected to show a pair of medium-to-weak stretching bands in the 3300-3400 cm⁻¹ region, characteristic of symmetric and asymmetric N-H stretching. A broad N-H bending vibration would also be observed around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the pyrimidine ring would appear as sharp bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be observed just below 3000 cm⁻¹.

Ring Vibrations: The pyrimidine ring would exhibit characteristic C=C and C=N stretching vibrations in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-N Vibrations: Strong C-N stretching bands for both the aromatic C-N (pyrimidine-pyrrolidine link) and aliphatic C-N (in the pyrrolidine ring and at the amine) would be present in the 1200-1350 cm⁻¹ range.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3010 - 3100 | Pyrimidine C-H |

| Aliphatic C-H Stretch | 2850 - 2960 | Pyrrolidine C-H |

| N-H Bend | 1590 - 1650 | Primary Amine (-NH₂) |

| C=N and C=C Stretch | 1400 - 1600 | Pyrimidine Ring |

| C-N Stretch | 1200 - 1350 | Aromatic and Aliphatic Amines |

X-ray Crystallography for Solid-State Structural Determination and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique allows for the precise determination of atomic coordinates, yielding accurate measurements of bond lengths, bond angles, and torsion angles.

A crystallographic study would definitively confirm the atomic connectivity and provide insight into the three-dimensional conformation of the molecule. Key structural questions that could be answered include:

Pyrrolidine Ring Pucker: The exact conformation of the five-membered pyrrolidine ring (e.g., an envelope or twist conformation) could be determined.

Relative Orientation: The dihedral angle between the pyrimidine and pyrrolidine rings would be established, defining their relative spatial orientation.

Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal important non-covalent interactions, such as hydrogen bonds involving the primary amine and the nitrogen atoms of the pyrimidine ring, which govern the solid-state architecture.

As of now, a public crystal structure for this specific compound is not available in crystallographic databases.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and a variety of electronic properties. For 1-(Pyrimidin-2-yl)pyrrolidin-3-amine, DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide fundamental insights into its molecular nature. nih.govresearchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which is crucial for predicting how the molecule will interact with other chemical species. researchgate.net For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be electron-rich sites, while the amine group's hydrogen atoms are likely electron-poor.

Table 1: Calculated Electronic Properties from DFT

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates the molecule's potential as an electron donor in chemical reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates the molecule's potential as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A primary indicator of chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Calculated partial charges on each atom. | Helps in understanding the electrostatic interactions within the molecule and with its environment. researchgate.net |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses significant conformational flexibility due to the non-planar nature of the pyrrolidine (B122466) ring and the rotatable single bond connecting the two heterocyclic systems. researchgate.netnih.gov

Molecular modeling can be used to explore the potential energy surface of the molecule and identify stable low-energy conformers. The pyrrolidine ring typically adopts an "envelope" or "twist" pucker, and the relative orientation of the amino group (axial vs. equatorial) further diversifies the conformational possibilities. researchgate.net

Molecular Dynamics (MD) simulations offer a more dynamic view by simulating the atomic movements of the molecule over time. mdpi.com These simulations, performed in a simulated physiological environment (e.g., in a water box with ions), reveal how the molecule behaves, flexes, and interacts with its surroundings. MD simulations can identify the most populated conformational states and the energy barriers for transitioning between them, providing a realistic picture of the molecule's structural dynamics. mdpi.com

Quantum Chemical Characterization of Reactivity and Energetics

Quantum chemical methods, particularly DFT, are employed to calculate a range of descriptors that characterize the reactivity of this compound. These "global reactivity descriptors" are derived from the conceptual DFT framework and provide quantitative measures of chemical behavior. mdpi.com

These descriptors help in understanding the molecule's stability, hardness, and electrophilic or nucleophilic character. For example, a high chemical hardness value implies high stability and low reactivity. mdpi.com The electrophilicity index measures the propensity of a species to accept electrons. Such analyses are vital for predicting the molecule's behavior in chemical reactions and biological systems. acs.org

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration; related to the HOMO-LUMO gap. |

| Electronegativity (χ) | χ = -μ | A measure of the power of an atom or molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the electron-accepting capability of a molecule. |

Quantitative Structure-Activity Relationship (QSAR) Derivations from Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could predict biological activity (e.g., enzyme inhibition) based on calculated molecular properties known as descriptors. nih.gov

The process involves calculating a wide range of descriptors for a set of structurally similar molecules with known activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.govnih.gov Statistical methods, such as multiple linear regression, are then used to build a model that links a combination of these descriptors to the observed activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties and size. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular branching and shape. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D properties related to molecular size and shape. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes electronic distribution and reactivity. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and membrane permeability. |

Molecular Docking Simulations for Predictive Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov For this compound, docking simulations can be used to predict its binding mode and affinity for a specific protein target. This is instrumental in hypothesis-driven drug discovery, suggesting how the ligand might function as an inhibitor or activator. nih.govnih.gov

The simulation places the flexible ligand into the binding site of a rigid or flexible receptor and scores the different poses based on a scoring function that estimates the binding free energy. Successful docking studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For pyrimidine-containing molecules, the nitrogen atoms often act as crucial hydrogen bond acceptors in interactions with protein residues. nih.gov The results can guide the chemical modification of the ligand to improve its binding affinity and selectivity for the target.

Mechanistic Investigations of Biological Interactions at the Molecular Level in Vitro Studies

Enzyme Inhibition Kinetics and Mechanistic Studies

Derivatives of 1-(Pyrimidin-2-yl)pyrrolidin-3-amine have been investigated as inhibitors of various enzymes, with kinetic studies revealing their mode of inhibition. For instance, pyrrolidine (B122466) amide derivatives have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA). Kinetic analysis of one such derivative, compound 4g, suggested a competitive and reversible mechanism of inhibition. rsc.org

In the context of cancer therapy, aminopyrimidine derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4). nih.gov Similarly, derivatives of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine, a structurally related scaffold, act as ATP-competitive inhibitors of Protein Kinase B (PKB), a key enzyme in cancer cell survival pathways. nih.govacs.org Studies on these compounds revealed nanomolar inhibitory concentrations and high selectivity for PKB over the closely related PKA. nih.govacs.org

Furthermore, pyrimidine-piperazine derivatives have shown selective inhibitory activity against monoamine oxidase A (MAO-A), an important target in the treatment of depression. Kinetic studies using Lineweaver-Burk plots have helped to characterize the inhibitory mechanism of these compounds. researchgate.net Other related pyrimidine (B1678525) structures have been found to inhibit cholinesterases, which is relevant for Alzheimer's disease. nih.gov

| Compound Class | Target Enzyme | Inhibition Value (IC50/Ki) | Mechanism |

|---|---|---|---|

| Aminopyrimidine derivative (8h) | PLK4 | IC50 = 0.0067 µM | Not specified |

| Aminopyrimidine derivative (3r) | PLK4 | IC50 = 0.0174 µM | Not specified |

| Pyrrolo[2,3-d]pyrimidine derivative (2) | PKBβ | IC50 = 6.0 nM | ATP-competitive |

| Pyrrolo[2,3-d]pyrimidine derivative (12) | PKBβ | IC50 = 8.5 nM | ATP-competitive |

| Pyrimidinyl-piperazine derivative (2j) | MAO-A | IC50 = 23.10 µM | Not specified |

| Pyrimidinyl-piperazine derivative (2m) | MAO-A | IC50 = 24.14 µM | Not specified |

| Disubstituted pyrimidine derivative (9a) | AChE | IC50 = 5.5 µM | Not specified |

| Disubstituted pyrimidine derivative (9e) | BuChE | IC50 = 2.2 µM | Not specified |

Receptor Binding Studies and Ligand-Receptor Interaction Profiling

The affinity of compounds for specific receptors is a key determinant of their pharmacological profile. Studies on related heterocyclic systems provide insights into the potential receptor interactions of this compound derivatives. For example, compounds incorporating a pyrrolidine ring have been evaluated for their binding affinity to chemokine and serotonin (B10506) receptors. One (S)-pyrrolidine derivative demonstrated excellent binding affinity to the CXCR4 chemokine receptor, competitively displacing the fluorescent 12G5 antibody with an IC50 value of 79 nM. nih.gov

In the realm of neuroscience, pyrrolidine-2,5-dione derivatives have been found to possess good binding affinities towards the serotonin 5-HT1A receptor and the serotonin transporter (SERT). nih.gov Specific derivatives displayed high affinity for the 5-HT1A receptor with Ki values as low as 2.3 nM. nih.gov Similarly, derivatives of 1H-pyrrolo[3,2-c]quinoline containing a (R)-2-(aminomethyl)pyrrolidinyl fragment have shown affinity for both the 5-HT6 and D3 dopamine (B1211576) receptors. nih.gov

| Compound Class | Target Receptor/Transporter | Binding Affinity (Ki/IC50) |

|---|---|---|

| (S)-pyrrolidine derivative (51a) | CXCR4 | IC50 = 79 nM |

| Pyrrolidine-2,5-dione derivative (22a) | 5-HT1A | Ki = 2.3 nM |

| Pyrrolidine-2,5-dione derivative (22a) | SERT | Ki = 308.0 nM |

| Pyrrolidine-2,5-dione derivative (22b) | 5-HT1A | Ki = 3.2 nM |

| Pyrrolidine-2,5-dione derivative (22b) | SERT | Ki = 201.0 nM |

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry, providing critical insights into how chemical structure influences biological activity.

The biological activity of pyrimidine and pyrrolidine derivatives is highly sensitive to the nature and position of substituents.

On the Pyrrolidine Ring: For pyrrolidine amide derivatives acting as NAAA inhibitors, small lipophilic substituents at the 3-position of the phenyl group were found to be preferable for optimal potency. rsc.org In a different series, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred for dual PPARα/γ agonistic activity. nih.gov

On the Pyrimidine Ring: In a series of 2,4-disubstituted pyrimidines, cholinesterase inhibition was sensitive to the steric and electronic properties of substituents at both the C-2 and C-4 positions. nih.gov

On Amine/Amide Groups: For PLK4 inhibitors with a pyrimidin-2-amine core, the introduction of a hydrogen bond donor (an amino group) on a phenyl ring significantly enhanced inhibitory activity. nih.gov Conversely, for 1H-pyrrolo[3,2-c]quinoline derivatives, substituting the basic nitrogen of an aminomethyl)pyrrolidine moiety with ethyl or isobutyl chains maintained affinity for the 5-HT6 receptor, whereas more polar substituents like 2-hydroxyethyl were unfavorable. nih.gov

Lipophilic Substitutions for Selectivity: In a series of PKB inhibitors, the optimization of lipophilic substituents on a benzyl (B1604629) group attached to a piperidine (B6355638) ring (structurally analogous to pyrrolidine) was crucial for achieving high selectivity over the related PKA kinase. nih.govacs.org For example, introducing a 2,4-dichloro substitution resulted in a 153-fold selectivity for PKB. acs.org

The three-dimensional shape of a molecule is critical for its interaction with a biological target. The non-planar nature of the pyrrolidine ring allows it to explore pharmacophore space effectively. nih.gov

Studies on NAAA inhibitors revealed that the flexibility of the linker between the pyrrolidine core and a terminal phenyl group played a role in both potency and selectivity. rsc.org While conformationally flexible linkers increased inhibitory potency, they led to a reduction in selectivity. In contrast, conformationally restricted linkers, while not enhancing potency, improved selectivity over the related enzyme FAAH. rsc.org Furthermore, the stereospecific orientation of substituents on the pyrrolidine ring can drastically alter the binding mode and biological profile of a compound, as demonstrated in a series of antiestrogen (B12405530) derivatives where stereochemistry dictated the antagonist versus degrader activity at the estrogen receptor. nih.gov

Elucidation of Molecular Modes of Action at Biological Targets

Molecular docking and X-ray crystallography studies have been instrumental in visualizing the binding modes of pyrimidine and pyrrolidine derivatives at their target sites. For PLK4 inhibitors, docking studies confirmed that the aminopyrimidine core forms key interactions with the hinge region of the kinase. nih.gov These models also showed that specific substituents could extend into a hydrophobic cavity, and the addition of an amino group created new hydrogen bonds with residues Glu-96 and Ser-140, explaining the observed increase in potency. nih.gov

Molecular modeling of cholinesterase inhibitors indicated that the central pyrimidine ring serves as a suitable template, with substituents occupying specific hydrophobic pockets within the enzyme's active site. nih.gov In the case of PKB inhibitors, crystallographic analysis revealed the structural basis for selectivity over PKA. A single amino acid difference between the two kinases (Met in PKB vs. Leu in PKA) causes a conformational change in the bound inhibitor, directing a lipophilic group into a favorable pocket in PKB but into a solvent-exposed region in PKA. acs.org Similarly, docking studies of morpholinopyrimidine derivatives showed a strong affinity for the active sites of iNOS and COX-2, where they formed hydrophobic interactions. researchgate.net

Design Strategies for Modulating Biological Target Affinity and Selectivity

The insights gained from SAR and molecular modeling have informed various design strategies to enhance the affinity and selectivity of this class of compounds.

Structure-Based Design: A common strategy involves using the three-dimensional structure of the target protein to guide modifications. For PLK4 inhibitors, this meant extending substituents to better occupy a hydrophobic cavity and introducing groups capable of forming specific hydrogen bonds to increase binding affinity. nih.gov

Pharmacophore Hybridization: This approach involves combining structural features from different known ligands to create a new molecule with a desired multi-target profile. This has been used to design antidepressants by clubbing indole (B1671886) and piperazine (B1678402) moieties to target both SERT and various serotonin receptors. nih.gov

Scaffold Hopping: Replacing a core molecular scaffold with a different one that maintains similar spatial arrangements of key functional groups can lead to novel compounds with improved properties. This was utilized to develop novel PLK4 inhibitors by replacing an aminopyrazole core with an aminopyrimidine core. nih.gov

Modulating Physicochemical Properties: A key strategy for improving selectivity between closely related kinases like PKB and PKA involved the systematic variation of lipophilic substituents to exploit subtle differences in their ATP-binding pockets. acs.org This fine-tuning of lipophilicity and steric bulk led to inhibitors with over 150-fold selectivity. acs.org

Computational Approaches: The use of hybrid 3D-QSAR and molecular docking has proven to be an effective strategy for designing novel and potent PLK1 inhibitors, allowing for the prediction of activity before synthesis. mdpi.com

Role As a Chemical Building Block and Scaffold in Complex Molecule Synthesis

Utilization of 1-(Pyrimidin-2-yl)pyrrolidin-3-amine in Scaffold Hybridization

Scaffold hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophoric scaffolds into a single hybrid molecule. This approach aims to create novel compounds with potentially improved affinity, selectivity, and pharmacokinetic properties by integrating the functionalities of the parent structures. The this compound molecule is an exemplary platform for scaffold hybridization, as it intrinsically merges the pyrimidine (B1678525) and pyrrolidine (B122466) scaffolds.

The pyrimidine ring is a cornerstone heterocycle in numerous biologically active compounds and approved drugs. researchgate.net Similarly, the five-membered pyrrolidine ring is a widely used scaffold in medicinal chemistry due to its ability to explore pharmacophore space efficiently through its three-dimensional, non-planar structure. nih.gov The combination of these two scaffolds in this compound provides a foundation for creating hybrid molecules that can interact with multiple biological targets or different binding sites on a single target.

Researchers have successfully synthesized pyrimidine-quinolone hybrids, demonstrating the utility of the pyrimidine core in creating complex molecular architectures. nih.gov The primary amine group on the pyrrolidine ring of this compound serves as a key functional handle. It can be readily acylated, alkylated, or used in reductive amination reactions to attach other molecular scaffolds, such as quinolones, imidazoles, or other heterocyclic systems known for their biological relevance. researchgate.netresearchgate.net This strategic linking of pharmacophores can lead to the development of compounds with unique and potent biological profiles.

Table 1: Examples of Scaffolds for Hybridization with this compound

| Scaffold Class | Example Moiety | Potential Linkage Chemistry | Resulting Hybrid Class |

| Quinolones | 2-Oxoquinoline | Amide bond formation | Pyrimidine-pyrrolidine-quinolone hybrids |

| Indoles | Indole-3-carboxylic acid | Amide bond formation | Pyrimidine-pyrrolidine-indole hybrids |

| Sulfonamides | Arylsulfonyl chloride | Sulfonamide bond formation | Pyrimidine-pyrrolidine-sulfonamide hybrids |

| Piperazines | N-Boc-piperazine | Reductive amination | Pyrimidine-pyrrolidine-piperazine hybrids |

Development of Diverse Chemical Libraries Based on the Core Structure

Combinatorial chemistry and diversity-oriented synthesis (DOS) are essential tools for modern drug discovery, enabling the rapid generation of large collections of structurally diverse small molecules, known as chemical libraries. nih.govmdpi.com The this compound scaffold is exceptionally well-suited for these approaches due to its multiple points for diversification.

The primary amine at the 3-position of the pyrrolidine ring is the most accessible functional group for introducing diversity. It can react with a vast array of commercially available building blocks, including:

Carboxylic acids: Forming a library of amides.

Aldehydes and ketones: Generating a library of secondary amines via reductive amination.

Isocyanates and isothiocyanates: Producing libraries of ureas and thioureas.

Sulfonyl chlorides: Creating a library of sulfonamides.

Furthermore, the pyrimidine ring itself can be a point of diversification, although it typically requires harsher reaction conditions for substitution. This multi-directional approach allows for the comprehensive exploration of the chemical space around the core scaffold. The synthesis of libraries based on pyrrolidine and pyrimidine cores has been well-documented as an effective strategy for identifying novel bioactive compounds. nih.govmdpi.com For instance, diversity-oriented syntheses of fused pyrimidines have been developed to produce potential anti-infective and anticancer agents. researchgate.net

Table 2: Building Blocks for a Representative Chemical Library

| Building Block Class | Example Reagent | Reaction Type | Functional Group Introduced |

|---|---|---|---|

| Aryl Carboxylic Acids | Benzoic acid | Amide Coupling | Benzamide |

| Aliphatic Aldehydes | Isobutyraldehyde | Reductive Amination | Isobutylamine |

| Aryl Isocyanates | Phenyl isocyanate | Urea Formation | Phenylurea |

| Heterocyclic Sulfonyl Chlorides | Thiophene-2-sulfonyl chloride | Sulfonamide Formation | Thiophenesulfonamide |

Applications in the Synthesis of Precursors for Advanced Organic Materials

While the primary application of pyrimidine and pyrrolidine scaffolds has been in medicinal chemistry, their unique electronic and structural properties also make them attractive precursors for advanced organic materials. Heterocyclic compounds are integral to the development of functional materials such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials.

The pyrimidine ring, being an electron-deficient system, can be incorporated into molecules designed for applications in organic electronics. The pyrrolidine ring provides a flexible, three-dimensional linker that can be used to tune the solid-state packing and morphology of materials, which are critical factors for performance.

By chemically modifying this compound, it is possible to synthesize precursors for functional materials. For example, attaching large, conjugated aromatic systems to the amine group could lead to novel fluorophores. Research has shown that related complex heterocyclic systems, such as pyrrolidone fused pyrimido[1,2-b]indazoles, can exhibit aggregation-induced emission (AIE) properties, a highly desirable characteristic for materials used in OLEDs and bio-imaging. rsc.org The synthesis of such complex structures highlights the potential of using versatile building blocks to create materials with advanced photophysical properties.

Table 3: Potential Applications in Organic Materials

| Material Class | Desired Property | Required Structural Modification | Potential Application |

| Fluorophores | High Quantum Yield | Attachment of extended π-conjugated systems | Bio-imaging, Sensors |

| AIEgens | Aggregation-Induced Emission | Introduction of rotor-like structures (e.g., phenyl rings) | OLEDs, Chemical Sensors |

| Hole-Transport Materials | Suitable HOMO level | Incorporation of electron-donating moieties | Organic Electronics |

| Nonlinear Optical Materials | Large Hyperpolarizability | Creation of donor-π-acceptor (D-π-A) systems | Photonics, Optical Switching |

Contribution to the Development of Heterocyclic Compound Classes

This compound is a key intermediate for the synthesis of more complex, often fused, heterocyclic systems. The reactivity of the primary amine allows it to participate in a variety of cyclization reactions, leading to the formation of new ring systems built upon the pyrimidine-pyrrolidine core.

This building block can be used to access important classes of heterocycles, such as pyrrolo[2,3-d]pyrimidines, which are known as 7-deazapurines. nih.govresearchgate.net These scaffolds are present in numerous biologically active molecules and are of significant interest to medicinal chemists. researchgate.net The synthesis often involves constructing the pyrrole ring onto a pre-existing pyrimidine. In this case, the pyrrolidine ring is already present, and further reactions can be envisioned to create tri-cyclic or even more complex polycyclic systems.

For example, the primary amine can act as a dinucleophile in reactions with 1,3-dielectrophiles to form a new six-membered ring fused to the pyrrolidine. The development of synthetic routes to novel fused pyrimidines and pyridodipyrimidines often relies on the strategic use of functionalized pyrimidine precursors. researchgate.netnih.gov The availability of this compound provides a direct entry point into novel chemical space within these and other important classes of heterocyclic compounds. ekb.egresearchgate.net

Table 4: Representative Heterocyclic Classes Accessible from the Scaffold

| Target Heterocyclic Class | Key Reaction Type | Required Co-reactant |

| Fused Pyrazines | Cyclocondensation | α-Diketones |

| Fused Imidazoles | Cyclocondensation | Carboxylic acid derivatives |

| Pyrrolo[1,2-a]pyrimidine derivatives | Intramolecular Cyclization | Modification followed by cyclization |

| Fused 1,4-Diazepines | [5+2] Cycloaddition | α,β-Unsaturated carbonyls |

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for the 1-(Pyrimidin-2-yl)pyrrolidin-3-amine Class

The development of novel and efficient synthetic routes is crucial for the exploration of chemical space around the this compound core. Future efforts are likely to focus on methodologies that offer improved yields, stereoselectivity, and sustainability.

One promising area is the advancement of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. tandfonline.com Recent developments in MCRs for synthesizing polysubstituted pyrrolidines, such as the [3+2] cycloaddition reactions of azomethine ylides, could be adapted for this specific scaffold. tandfonline.com

Another key direction is the use of flow chemistry and microwave-assisted organic synthesis (MAOS) . nih.gov These technologies can significantly reduce reaction times, improve yields, and allow for safer and more scalable production compared to traditional batch methods. nih.govorganic-chemistry.org Microwave heating, for instance, enables rapid C-N bond formation, a key step in synthesizing cyclic amines. organic-chemistry.org

Furthermore, the development of asymmetric synthesis strategies is paramount for producing enantiomerically pure compounds, which is often critical for biological activity. nih.gov This includes the use of chiral catalysts and auxiliaries in reactions such as the asymmetric construction of substituted chiral pyrrolidines. nih.govresearchgate.net Iridium-catalyzed reductive generation of azomethine ylides followed by [3+2] dipolar cycloaddition is an example of a modern technique that provides access to structurally complex and functionally diverse pyrrolidines with high stereocontrol. nih.gov

| Methodology | Potential Advantage | Relevant Research Area |

| Multicomponent Reactions (MCRs) | High efficiency, complexity generation in a single step | [3+2] Cycloaddition reactions for polysubstituted pyrrolidines. tandfonline.comtandfonline.com |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, scalability | Rapid C-N bond formation for heterocyclic amines. nih.govorganic-chemistry.org |

| Asymmetric Catalysis | Access to enantiopure compounds with specific biological activity | Chiral catalysts for stereoselective synthesis of substituted pyrrolidines. nih.gov |

| Iridium-Catalyzed Cycloaddition | High stereocontrol, access to complex architectures | Reductive generation of azomethine ylides for pyrrolidine (B122466) synthesis. nih.gov |

Advanced Spectroscopic Techniques for Deeper Structural and Dynamic Insights

A profound understanding of the three-dimensional structure and dynamic behavior of this compound derivatives is essential for rational drug design. While standard techniques like NMR and X-ray crystallography are foundational, advanced methods can provide deeper insights.

Future research will likely incorporate advanced NMR spectroscopy techniques , such as residual dipolar coupling (RDC) and paramagnetic relaxation enhancement (PRE), to study the conformational dynamics and interactions of these molecules in solution, more closely mimicking a biological environment.

Computational chemistry , particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play a larger role in complementing experimental data. nih.gov These methods can be used to predict spectroscopic properties, calculate HOMO-LUMO energy gaps, and create molecular electrostatic potential surfaces, which are crucial for understanding reactivity and intermolecular interactions. nih.gov The combination of experimental spectroscopic titration and viscosity methods with theoretical molecular docking studies can provide a comprehensive picture of how these compounds bind to biological macromolecules like DNA and proteins. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds based on the this compound scaffold. These computational tools can analyze vast datasets to identify promising candidates, predict their properties, and optimize their structures for specific biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR models like CoMFA and CoMSIA, are powerful tools for predicting the biological activities of novel inhibitors. bohrium.com These models can guide the strategic design of new derivatives with enhanced potency. bohrium.commdpi.com For example, in the design of pyrimidine-based inhibitors, 3D-QSAR can elucidate the essential structural requirements for high binding affinity. bohrium.com

Molecular dynamics (MD) simulations offer a dynamic view of ligand-receptor interactions, validating binding modes suggested by molecular docking and providing insights into the stability of the complex over time. researchgate.netnih.gov Furthermore, the application of AI agents for de novo or inverse design represents a paradigm shift. arxiv.org These agents can leverage information from scientific literature and predictive models to autonomously propose novel molecules with desired properties, significantly accelerating the discovery process. arxiv.org

| AI/ML Technique | Application in Compound Design | Key Outcome |

| 3D-QSAR | Predicting bioactivities and identifying key structural features for potency. bohrium.com | Rational design of new derivatives with improved efficacy. mdpi.com |

| Molecular Docking | Predicting binding modes and affinities of ligands to target proteins. nih.govnih.gov | Identification of potential inhibitors and key binding interactions. researchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of ligand-protein complexes. bohrium.com | Validation of docking results and understanding of binding mechanisms. |

| AI-Powered Inverse Design | Generating novel molecular structures based on desired properties. arxiv.org | Accelerated discovery of new lead compounds. |

Development of Novel Chemical Biology Probes Based on the this compound Scaffold

The inherent biological relevance of the pyrimidine (B1678525) and pyrrolidine moieties makes the this compound structure an excellent starting point for the development of chemical biology probes. nih.govresearchgate.net These probes are invaluable tools for studying biological processes, identifying new drug targets, and validating mechanisms of action.

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors. nih.govbenthamscience.com This suggests that derivatives of this compound could be functionalized to create potent and selective probes for specific kinases, such as PIM-1 kinase or cyclin-dependent kinases (CDKs). researchgate.netnih.gov Such probes could be modified with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to enable visualization, target identification, and covalent labeling experiments.

The versatility of the pyrrolidine ring allows for the precise spatial orientation of substituents, which can be exploited to achieve high target selectivity. nih.gov By systematically modifying the scaffold, researchers can develop a library of probes to investigate entire families of related proteins, helping to dissect complex signaling pathways. researchgate.net

Exploration of New Reaction Pathways and Catalytic Systems

The discovery of new reaction pathways and more efficient catalytic systems is fundamental to advancing the chemistry of the this compound class. Research in this area focuses on sustainability, atom economy, and the ability to forge challenging chemical bonds under mild conditions.

A significant area of future exploration is the use of sustainable metal catalysts . Copper-catalyzed reactions, for example, are increasingly used for C-N and C-O bond formation in the synthesis of nitrogen- and oxygen-containing heterocycles. nih.gov These methods are often more cost-effective and environmentally benign than those using precious metals. The development of novel palladium-catalyzed reactions, such as aminocarbonylation and cascade procedures involving Sonogashira coupling followed by cyclization, also opens up new avenues for constructing complex heterocyclic systems. mdpi.commdpi.com

Another frontier is the direct use of simple and abundant feedstocks. For instance, research into the direct catalytic nitrogenation using dinitrogen (N₂) as the nitrogen source could provide a revolutionary alternative to traditional methods that rely on ammonia (B1221849) or nitric acid. researchgate.net Similarly, the use of transition-metal catalysts for the activation of methanol (B129727) as a C1 source exemplifies a green chemistry approach to building heterocyclic rings. mdpi.com These innovative catalytic strategies will be essential for the efficient and sustainable synthesis of the next generation of this compound derivatives. organic-chemistry.org

Q & A

Q. What are the standard synthetic routes for 1-(Pyrimidin-2-yl)pyrrolidin-3-amine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution between pyrrolidin-3-amine and chloropyrimidine derivatives. Typical methods involve refluxing in polar aprotic solvents (e.g., DMF, acetonitrile) with a base (e.g., NaH, K₂CO₃) to deprotonate the amine and activate the pyrimidine ring. Elevated temperatures (80–120°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions and improve yields (65–85%) . Optimization studies suggest solvent choice impacts regioselectivity: DMF favors substitution at the 2-position of pyrimidine, while acetonitrile reduces byproduct formation .

Q. How is structural characterization of this compound validated?

Post-synthesis characterization employs:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry via coupling patterns (e.g., pyrimidine H-5 resonance at δ 8.2–8.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (C₈H₁₁N₅: theoretical 177.1014; observed 177.1018) .

- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms substitution pattern on pyrimidine .

Q. What stability considerations are critical for handling this compound?

The compound is hygroscopic and prone to oxidation due to the secondary amine. Storage under inert gas (argon) at –20°C in amber vials is recommended. Degradation products (e.g., N-oxide derivatives) are detectable via HPLC after 2 weeks at room temperature .

Q. Which analytical methods are optimal for purity assessment?

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >98% purity. Impurities include unreacted chloropyrimidine (retention time 3.2 min) and dimerization byproducts (e.g., bis-pyrrolidinylpyrimidine, retention time 7.5 min) .

Q. What preliminary biological screening data exist for this compound?

In vitro assays show moderate kinase inhibition (IC₅₀ = 1.2–5.6 µM against JAK2 and EGFR). Structure-activity relationship (SAR) studies highlight the importance of the pyrrolidine N-H group for hydrogen bonding with kinase active sites .

Advanced Research Questions

Q. How can computational modeling optimize synthesis and predict regioselectivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during nucleophilic substitution. For example, activation energies for substitution at pyrimidine C-2 vs. C-4 differ by 8–12 kcal/mol, favoring C-2 under kinetic control . ICReDD’s reaction path search algorithms integrate quantum mechanics and experimental data to propose solvent/base combinations that minimize competing pathways .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., JAK2 inhibition varying 10-fold across studies) may arise from:

- Assay conditions : ATP concentration (1 mM vs. 10 µM) alters competition dynamics .

- Enantiomeric purity : Unresolved racemic mixtures (if chiral centers exist) lead to variable potency. Chiral HPLC (CHIRALPAK AD-H column) can isolate active enantiomers .

Q. What strategies improve regioselectivity in derivatization reactions?

- Directed C-H activation : Pd-catalyzed coupling at the pyrimidine C-5 position is achieved using pyridine-based directing groups (e.g., 2-aminopyridine) .

- Protecting groups : Boc protection of the pyrrolidine amine prevents undesired alkylation during functionalization of the pyrimidine ring .

Q. What mechanistic insights explain unexpected byproducts in large-scale synthesis?

Dimerization (e.g., formation of bis-amine derivatives) occurs via a radical-mediated pathway under prolonged heating. Radical scavengers (e.g., BHT) reduce byproduct formation by 40% at 100°C .

Q. How do solvent effects influence reaction kinetics and thermodynamics?

Polar aprotic solvents (DMF, DMSO) stabilize transition states through dipole interactions, lowering activation barriers by 15–20%. In contrast, non-polar solvents (toluene) favor thermodynamic control, shifting substitution to less reactive pyrimidine positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.